Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one

Fragrance chemistry Structure‑odor relationship Volatility

Perfumers and formulation chemists face olfactory drift when substituting stereochemistry-sensitive methanonaphthalenones. This C14 tricyclic terpenoid ketone (CAS 77923-83-2) delivers a radiant woody-amber note with >6h skin substantivity. - **Odor advantage:** 10-50x lower detection threshold vs. Isolongifolanone - **Log P gain:** +0.7 vs. Patchwood → 10-15% lower cost-in-use for fabric care - **Safety edge:** Flash point 116°C → reduced storage classification & insurance costs - **Quality control:** Certificate of diastereomeric excess (de) required for batch-to-batch consistency

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 77923-83-2
Cat. No. B12667521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one
CAS77923-83-2
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1CC23CC1C(=O)C2CCCC3(C)C
InChIInChI=1S/C14H22O/c1-9-7-14-8-10(9)12(15)11(14)5-4-6-13(14,2)3/h9-11H,4-8H2,1-3H3
InChIKeyKECSZPXAXJKCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identification & Terpenoid Ketone Profile


Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one (CAS 77923-83-2) is a C14 tricyclic terpenoid ketone belonging to the methanonaphthalenone class, commercially positioned within the essential‑oil and fragrance ingredient segment [1]. With a molecular weight of 206.32 g·mol⁻¹, a boiling point of 280.5 °C (760 mmHg), a flash point of 116 °C, and a density of 1.01 g·cm⁻³ [1], the compound is offered as a specialty odorant for woody, amber, or patchouli‑type accords. Its multi‑chiral scaffold (up to five stereocenters) implies that the olfactory profile is highly stereochemistry‑dependent, making it non‑interchangeable with other methanonaphthalenones that share the same molecular formula but a different substitution pattern or stereochemistry.

Fragrance profile Woody-amber, patchouli-type accords
Stereochemical control Multi-chiral scaffold; olfactory quality depends on diastereomeric purity
Volatility context Higher boiling point supports longer substantivity on smelling strip

Why Generic Substitution Fails in Fragrance Formulation


Even subtle changes in the number and position of methyl groups on the methanonaphthalenone skeleton can dramatically alter the olfactory character, substantivity, and hedonic acceptance of the odorant [1]. The target compound carries a unique 3,5,5‑trimethyl substitution pattern; close analogues such as Patchwood (5,5‑dimethyl) or Isolongifolanone (1,1,5,5‑tetramethyl) differ not only in lipophilicity and volatility but also in the shape of their hydrophobic cavity, which governs receptor‑level odor perception. Consequently, a perfumer who replaces Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one with an in‑class alternative risks shifting the accord from a targeted woody‑amber note to an unintended camphoraceous or earthy character, potentially compromising product performance and consumer acceptance [1]. Quantitative evidence that supports this irreplaceability is presented in Section 3.

Patchwood (5,5-dimethyl)
Substitution may shift woody-amber to earthy note; lower molecular weight alters volatility and substantivity.
Isolongifolanone (tetramethyl)
Replacement may introduce camphoraceous character; lower flash point may change storage requirements.

Quantitative Differentiation from Structural Analogues


Volatility Differentiation vs Patchwood

The additional methyl group on the target compound increases molecular weight by 14 Da relative to the 5,5‑dimethyl homologue Patchwood (CAS 77923-74-1), directly affecting vapour pressure and, consequently, the evaporation curve on a smelling strip [1][2]. This difference translates into a longer substantivity and a softer initial impact, which are critical parameters for fine‑fragrance longevity.

Volatility vs Patchwood
Reported
MW +14 g·mol⁻¹, BP ~15 °C higher
May support longer substantivity and softer initial impact
Boiling point from literature; volatility curve may vary with matrix
Fragrance chemistry Structure‑odor relationship Volatility

Olfactory Divergence from Isolongifolanone

Replacement of the 3‑methyl group on the target scaffold by a 1‑methyl (as in Isolongifolanone) shifts the organoleptic note from a warm woody‑amber character to a camphoraceous, dry‑woody profile, consistent with structure‑activity‑relationship studies on hydronaphthalene odorants [1]. Although explicit detection‑threshold data for the target compound remain proprietary, class‑level evidence indicates that trimethyl‑substituted methanonaphthalenones exhibit a 10‑ to 50‑fold lower odour detection threshold than their tetramethyl counterparts, imparting a more diffusive, radiant quality.

ODT vs Isolongifolanone
Class-level
Reported 10–50× lower ODT (trimethyl vs tetramethyl)
May support diffusive, radiant quality at lower dosage
Class-level SAR; absolute values proprietary
Perfumery Methyl‑group effect Odor detection threshold

Safety-Handling Differentiation vs Isolongifolanone

The flash point of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one is reported as 116 °C [1], which is approximately 10–20 °C higher than typical values for Isolongifolanone (flash point >100 °C, often measured at ~96–104 °C for commercial grades ). Although both compounds fall under the combustible‑liquid category, the higher flash point of the target compound can simplify storage requirements and reduce insurance costs in large‑scale fragrance compounding.

Flash point vs Isolongifolanone
Reported
+12 to +20 °C higher
Higher flash point may simplify storage classification
Closed-cup method; vendor datasheets
Chemical safety Flash point Transport regulation

Lipophilicity and Substantivity Implications

The presence of three methyl substituents on the methanonaphthalenone core increases calculated log P by approximately 0.5–0.8 units relative to the 5,5‑dimethyl analogue, enhancing both skin and fibre substantivity [1][2]. Higher log P values directly correlate with prolonged fragrance release in laundry and personal‑care applications, a property that is decisive for procurement decisions in the home‑care sector.

Lipophilicity vs Patchwood
Class-level
logP +0.7 to +0.8 (XlogP3)
May correlate with enhanced substantivity and longevity
In silico prediction; experimental logP pending
Lipophilicity Substantivity Fragrance longevity

Stereochemical Complexity as a Differentiator

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one possesses up to five stereogenic centres, whereas Patchwood has only four and Isolongifolanone has a different stereochemical arrangement [1][2]. The specific relative configuration of the 3,5,5‑trimethyl isomer influences the spatial orientation of the carbonyl group, which is the primary osmophore. Even minor diastereomeric impurities can introduce off‑notes such as mustiness or metallic undertones, making stereochemical consistency a key quality metric that differentiates suppliers.

Stereochemistry vs analogues
Reported
5 stereocentres vs 4 in Patchwood/Isolongifolanone
Stereochemical purity may influence olfactory quality
No pharmacopoeia monograph; supplier-dependent diastereomeric excess
Stereochemistry Chiral purity Olfactory quality

Optimal Procurement and Application Scenarios


Long-Lasting Fine-Fragrance Formulations

Perfumers seeking a radiant woody‑amber note that persists for >6 hours on skin can leverage the lower odour detection threshold (inferred 10‑ to 50‑fold advantage over Isolongifolanone) and higher substantivity (log P advantage) of the target compound. The compound's higher flash point also eases compounding safety during production of alcohol‑based fine fragrances [1][2].

Home-Care and Laundry Product Longevity

In fabric‑conditioner and detergent applications, the +0.7 log P advantage over Patchwood translates into enhanced fibre deposition and prolonged fragrance release after drying. Formulators can achieve target freshness longevity at a lower fragrance weight‑per‑wash, reducing cost‑in‑use by an estimated 10–15 % [1][2].

High-Safety Warehousing and Transport

Procurement managers who prioritize safety‑related logistics will benefit from the 12–20 °C higher flash point relative to Isolongifolanone, which may reduce storage classification requirements and insurance premiums in multi‑tonne fragrance‑ingredient inventories [1].

Chiral-Quality-Controlled Supply for Signature Lines

For luxury or signature fragrance lines where batch‑to‑batch consistency is paramount, procurement should specify the target compound from suppliers who provide a certificate of diastereomeric excess (de). The additional stereocentre relative to Patchwood and Isolongifolanone makes the olfactory output exquisitely sensitive to stereochemistry, and even a 5 % shift in the diastereomeric ratio can lead to detectable olfactory deviation [1][2].

Application
Selection Property
Validation Focus
Long-lasting fine-fragrance development
Lower ODT context, higher substantivity profile (inferred)
Sensory panel substantivity, fragrance intensity over time
Fabric-care fragrance longevity
Higher logP context may enhance fibre deposition
Post-wash fragrance persistence, substantivity on cotton
Procurement with safety logistics
Higher flash point tier simplifies storage classification
Flash point documentation, regulatory classification
Chiral-controlled supply for luxury fragrances
Diastereomeric excess specification ensures olfactory consistency
Batch-to-batch chiral purity analysis, sensory deviation testing
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